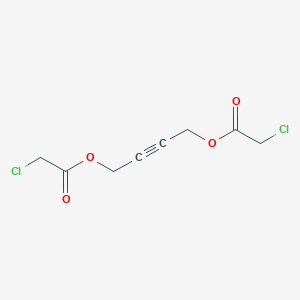
Thymolphthalein
Overview
Description
Thymolphthalein is a phthalein dye commonly used as an acid-base indicator. It is known for its color-changing properties, transitioning from colorless to blue within the pH range of 9.3 to 10.5 . This compound is also utilized in various applications such as disappearing ink and as a laxative .
Mechanism of Action
Target of Action
Thymolphthalein is primarily used as an acid-base indicator . Its primary target is the hydronium ion concentration in a solution . It is colorless in solutions with a pH below 9.3 and turns blue in solutions with a pH above 10.5 .
Mode of Action
This compound operates by interacting with the hydronium ions in a solution. In acidic conditions (pH < 9.3), it remains colorless. In basic conditions (ph > 105), it turns blue . This color change is due to the formation of the blue this compound dianion .
Biochemical Pathways
It’s known that this compound’s color change is a result of its interaction with hydronium ions, which affects its molecular structure and, consequently, its color .
Pharmacokinetics
It’s known that this compound can be used as a laxative , suggesting that it is likely absorbed and metabolized in the gastrointestinal tract.
Result of Action
The primary observable result of this compound’s action is a color change from colorless to blue in basic conditions . This property makes it useful as a pH indicator in various chemical and biological experiments.
Action Environment
The action of this compound is highly dependent on the pH of its environment. Its color-changing property is only exhibited in environments with a pH between 9.3 and 10.5 . Outside this pH range, this compound remains colorless.
Biochemical Analysis
Biochemical Properties
Thymolphthalein has been used as a substrate for measuring acid phosphatase activity in serum . In this biochemical reaction, this compound is liberated and is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with acid phosphatase. This compound is used as a substrate for this enzyme, and its hydrolysis is stopped by increasing the pH of the medium .
Metabolic Pathways
This compound is involved in the metabolic pathway of acid phosphatase, where it serves as a substrate for the enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymolphthalein can be synthesized through the reaction of thymol and phthalic anhydride in an acidic medium. The reaction involves the condensation of these two compounds, resulting in the formation of this compound . The general reaction conditions include heating the reactants in the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving it in ethanol and then diluting it with water. This method ensures that the compound is adequately dissolved and can be used effectively as an indicator .
Chemical Reactions Analysis
Types of Reactions: Thymolphthalein primarily undergoes acid-base reactions due to its role as a pH indicator. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The common reagents used with this compound include strong acids and bases. For instance, it changes color in the presence of alkaline solutions, turning blue above pH 10.5 .
Major Products Formed: The major product formed from the reaction of this compound with a base is the blue-colored dianion form of this compound. This color change is reversible, and the compound returns to its colorless form when exposed to acidic conditions .
Scientific Research Applications
Thymolphthalein has several scientific research applications, including:
Chemistry: Used as an acid-base indicator in titrations to determine the endpoint of a reaction.
Biology: Employed in biochemical assays to monitor pH changes in biological samples.
Medicine: Utilized as a laxative due to its ability to stimulate bowel movements.
Industry: Applied in the production of disappearing ink and color-change bubbles.
Comparison with Similar Compounds
Phenolphthalein: Another phthalein dye used as a pH indicator.
Bromothymol Blue: A dye that changes color from yellow to blue over the pH range of 6.0 to 7.6.
Comparison: Thymolphthalein is unique in its transition range and color change properties. Unlike phenolphthalein, which turns pink, this compound turns blue in alkaline conditions. Additionally, this compound has a higher transition range compared to bromothymol blue, making it suitable for different applications .
Properties
IUPAC Name |
3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDGDIWEUUXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051633 | |
| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO] | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymolphthalein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
125-20-2 | |
| Record name | Thymolphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymolphthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THYMOLPHTHALEIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOLPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5I28WSQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)







